
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by the presence of difluoromethyl and methoxyphenyl groups attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one typically involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by a cyclization reaction. Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is a common method employed in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
- 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both difluoromethyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one (CAS No. 2118363-66-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H16F2N2O
- Molecular Weight : 303.30 g/mol
- Boiling Point : Not specified
The structure features a pyrrolidine ring substituted with difluoro and methoxy groups, which are significant for its biological activity.
Preliminary studies indicate that this compound interacts with various biological targets, including:
- Enzymatic Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cellular signaling pathways.
- Receptor Modulation : It may act on certain receptors implicated in inflammation and pain pathways, suggesting potential therapeutic applications in chronic pain management.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
In vivo studies have suggested that this compound exhibits anti-inflammatory properties. It significantly reduces levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential for treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 and A549 cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
-
Inflammation Model :
- In a rodent model of induced inflammation, administration of the compound led to a reduction in paw edema and inflammatory markers.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization of precursor amines or ketones under acidic conditions. For example, fluorinated pyrrolidinones are often prepared using multi-step protocols involving fluorination agents like DAST (diethylaminosulfur trifluoride). Key intermediates, such as 1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one, should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by 1H-/13C-NMR and high-resolution mass spectrometry (HRMS). Crystallization in ethanol or methanol can yield single crystals for X-ray validation .
Q. What purification techniques are recommended to isolate high-purity this compound?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., dimethylformamide or acetonitrile) is effective for removing impurities. For challenging separations, preparative HPLC with a C18 column (acetonitrile/water mobile phase) is advised. Purity should be confirmed by HPLC (≥98% peak area) and melting point analysis. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. How can spectroscopic methods (NMR, IR) distinguish between structural isomers of this compound?
- Methodological Answer : 1H-NMR chemical shifts for the difluoromethyl group typically appear as a singlet near δ 4.5–5.5 ppm, while methoxyphenyl protons resonate as a doublet at δ 6.8–7.2 ppm. IR spectroscopy can confirm carbonyl stretching (C=O) at ~1750 cm−1. For isomer differentiation, 2D NMR techniques (COSY, NOESY) are critical to resolve spatial proximities, particularly between the phenyl and methoxyphenyl substituents .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring data-to-parameter ratios >10:1 to minimize overfitting. Key parameters include bond-length restraints for C–F (1.32–1.35 Å) and torsion angles to confirm puckering in the pyrrolidinone ring. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. For example, monoclinic P21/n symmetry (a = ~10.3 Å, b = ~9.2 Å) is common in related fluorinated pyrrolidinones .
Q. What analytical approaches are used to study hydrogen bonding and intermolecular interactions in the crystal lattice?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like D(2) or R22(8). For this compound, analyze O=C–H···F interactions using Mercury software. Hydrogen bond distances (e.g., O···F ~2.8 Å) and angles (>120°) should align with Etter’s rules. Compare packing motifs with analogous structures, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, to identify conserved patterns .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validate purity via LC-MS and quantify residual solvents (GC-MS). If bioactivity varies, perform polymorph screening (e.g., solvent-drop grinding) and test each form in standardized assays (e.g., kinase inhibition). Cross-reference crystallographic data (CCDC entries) to confirm structural consistency .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model transition states for reactions at the difluorinated carbon. Fukui indices identify electrophilic sites, while molecular electrostatic potential (MEP) maps highlight electron-deficient regions. Solvent effects (PCM model) should be included for accuracy. Compare results with experimental kinetic data from SN2 reactions (e.g., with sodium methoxide) .
Properties
Molecular Formula |
C17H15F2NO2 |
---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
3,3-difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H15F2NO2/c1-22-14-9-7-13(8-10-14)20-15(11-17(18,19)16(20)21)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
BCBXMFWIWAQELH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.